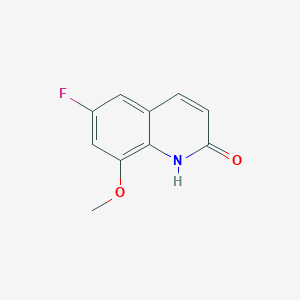

6-Fluoro-8-methoxy quinolone

Description

Historical Context of Quinolone Antibacterial Development

The journey of quinolone antibiotics began with the serendipitous discovery of nalidixic acid in 1962 by George Lesher and his colleagues during the synthesis of the antimalarial drug chloroquine. wikipedia.orgacs.org Nalidixic acid, technically a naphthyridine, is considered the first-generation quinolone and the progenitor of the entire class. wikipedia.orgnih.gov It exhibited modest activity, primarily against Gram-negative bacteria, and was mainly used for treating urinary tract infections. wikipedia.orgnih.gov

The major breakthrough in the development of quinolones came in the 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring, giving rise to the fluoroquinolones. crstoday.comacs.org This modification significantly enhanced the antibacterial potency and broadened the spectrum of activity. acs.orgmdpi.com Norfloxacin, patented in 1978, was the first of these "new quinolones" and set the stage for the development of highly successful drugs like ciprofloxacin (B1669076) and ofloxacin (B1677185). nih.gov These second-generation fluoroquinolones demonstrated improved activity against a wider range of Gram-negative and some Gram-positive bacteria. wikipedia.org

Evolution of Fluoroquinolone Generations

The development of fluoroquinolones is often categorized into generations, each characterized by an expanded spectrum of activity and improved pharmacokinetic properties.

First Generation: Represented by nalidixic acid, these agents have a narrow spectrum of activity, primarily targeting Gram-negative bacilli, and are used for uncomplicated urinary tract infections. wikipedia.orgaafp.org

Second Generation: This generation, which includes ciprofloxacin and ofloxacin, introduced a fluorine atom at the 6-position, leading to a broader spectrum that includes significant activity against Gram-negative bacteria and some Gram-positive cocci. wikipedia.orgmdpi.com They are effective for a variety of systemic infections. oup.com

Third Generation: Agents like levofloxacin (B1675101), gatifloxacin (B573), and moxifloxacin (B1663623) belong to this class. They exhibit enhanced activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and also cover atypical pathogens. aafp.orginfectweb.com Many third-generation quinolones, such as gatifloxacin and moxifloxacin, feature a methoxy (B1213986) group at the C-8 position, which contributes to their increased potency and improved safety profile. crstoday.comjscimedcentral.com

Fourth Generation: This generation, exemplified by trovafloxacin, offers the broadest spectrum of activity, including coverage against anaerobic bacteria, while maintaining good Gram-positive and Gram-negative activity. crstoday.comaafp.org

Table 1: Generations of Fluoroquinolones and Representative Drugs

| Generation | Representative Drugs | Key Characteristics |

|---|---|---|

| First | Nalidixic acid | Narrow spectrum (Gram-negative bacilli), primarily for UTIs. wikipedia.orgaafp.org |

| Second | Ciprofloxacin, Ofloxacin | Broadened spectrum (Gram-negative, some Gram-positive). wikipedia.orgmdpi.com |

| Third | Levofloxacin, Gatifloxacin, Moxifloxacin | Enhanced Gram-positive and atypical pathogen coverage. aafp.orginfectweb.com |

| Fourth | Trovafloxacin | Broadest spectrum, including anaerobic bacteria. crstoday.comaafp.org |

Significance of Fluoroquinolone Scaffold in Antimicrobial Chemotherapy

The fluoroquinolone scaffold is a cornerstone of modern antimicrobial chemotherapy due to its versatility and the ability to modify its structure to enhance efficacy and overcome resistance. mdpi.comnih.gov The bicyclic core with its functional groups provides a valuable template for drug discovery. nih.govresearchgate.net

Key structural features that have been pivotal in the success of fluoroquinolones include:

The Fluorine Atom at C-6: This substitution is crucial for increased penetration into bacterial cells and for binding to the DNA gyrase complex. crstoday.comresearchgate.net

The Substituent at C-7: This position is a critical control site for antibacterial potency, spectrum of activity, and cell permeability. researchgate.net Various heterocyclic rings at this position influence the drug's properties. researchgate.net

The Substituent at N-1: The N-1 substituent also plays a significant role in the anti-infective potential of the compound. researchgate.net

The Methoxy Group at C-8: The introduction of a methoxy group at the C-8 position, as seen in the 6-fluoro-8-methoxy quinolone structure, has been shown to increase potency and reduce toxicity. crstoday.com

The this compound core is a key structural element in several advanced-generation fluoroquinolones. For instance, gatifloxacin is chemically described as 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-l-piperazinyl)-4-oxo-3-quinolinecarboxylic acid. google.com Similarly, moxifloxacin is a third-generation 8-methoxyquinolone. jscimedcentral.com The development of derivatives from the 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold continues to be an active area of research for creating novel antibacterial agents. cnr-ist.fr

Structure

3D Structure

Properties

IUPAC Name |

6-fluoro-8-methoxy-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c1-14-8-5-7(11)4-6-2-3-9(13)12-10(6)8/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRSBCBAGINIRIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC(=C1)F)C=CC(=O)N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 6 Fluoro 8 Methoxy Quinolone Derivatives

General Synthetic Pathways for Quinolone Core Structures

The construction of the fundamental quinolone ring system is the initial step in the synthesis of 6-fluoro-8-methoxy quinolone derivatives. Several classical and modern synthetic methods are available for this purpose.

One of the most widely used techniques is the Gould-Jacobs reaction . This method involves the reaction of an aniline (B41778) with an acyl malonic acid ester or an alkoxymethyl malonic acid ester. The resulting intermediate undergoes thermal cyclization to form the quinolone ring. mdpi.com For instance, reacting an aniline with diethyl (ethoxymethylene)malonate followed by heating leads to the formation of a 4-hydroxy-3-carboxyquinolone derivative. mdpi.com

Another important method is the Conrad-Limpach-Knorr synthesis . This approach utilizes the reaction of an aniline with a β-ketoester. The reaction conditions determine the final product; heating at higher temperatures (around 250 °C) yields a 4-quinolone, while lower temperatures (around 100 °C) in the presence of an acid lead to a 2-quinolone. mdpi.com

Microwave-assisted synthesis has also emerged as an efficient method for preparing quinolone derivatives. For example, the synthesis of 2-quinolone-4-carboxylic acid derivatives from indole-2,3-dione has been achieved with high yields in a significantly shorter reaction time using microwave irradiation compared to conventional heating methods. mdpi.com

More recent strategies include copper-mediated cyclization reactions. For example, 2-aminobenzoates can be reacted with β-substituted α,β-unsaturated ketones in the presence of a copper catalyst, followed by base-mediated cyclization and oxidation to afford 3-acyl-2-substituted 4-quinolones. rsc.org

Targeted Synthesis of 6-Fluoro-8-methoxy Substituted Quinoline (B57606) Systems

The introduction of the 6-fluoro and 8-methoxy substituents onto the quinoline core requires specific synthetic strategies. These groups are often introduced early in the synthetic sequence, starting from appropriately substituted anilines.

For the synthesis of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a key intermediate, the process often starts with a multi-substituted benzene (B151609) ring that already contains the fluorine and methoxy (B1213986) groups. cnr-ist.fr The introduction of the 8-methoxy group can be achieved through various methods. One patented process describes the methoxylation of an 8-fluoroquinolone derivative by reacting it with a metal alkoxide, such as potassium tert-butoxide, in an appropriate solvent like methanol. google.com Another approach involves the demethylation of a nitro intermediate followed by diazotization and treatment with methanol.

The fluorine atom at the C-6 position is typically incorporated by starting with a fluoro-substituted aniline. For instance, 3-chloro-2,4-difluoroaniline (B1361499) can be used in a modified Skraup reaction to produce 6,8-difluoro-7-chloroquinoline. researchgate.net Similarly, 5-fluoro-4-methoxy-2-nitroaniline (B1360405) can undergo a Skraup-type reaction to yield 5-fluoro-6-methoxy-8-nitroquinoline. researchgate.netresearchgate.net Direct fluorination of a pre-formed quinoline ring is also possible using electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI), although this can sometimes lead to a mixture of products. researchgate.net

A general route to 6-fluoro-8-methoxy quinolones involves the cyclization of a suitably substituted N-phenyl-β-aminoacrylate. This intermediate is typically prepared from a 3-fluoro-5-methoxyaniline (B1489569) derivative. Subsequent saponification and cyclization under acidic or thermal conditions yield the desired quinolone core.

Derivatization Approaches at the C-7 Position

The C-7 position of the quinolone ring is a critical site for modification, as substituents at this position significantly influence the compound's potency, spectrum of activity, and pharmacokinetic properties. nih.gov The most common strategy for derivatization at C-7 involves nucleophilic aromatic substitution (SNAr) on a 7-halo-quinolone precursor, typically a 7-fluoro or 7-chloro derivative.

A wide variety of amines, particularly piperazine (B1678402) and pyrrolidine (B122466) derivatives, are used as nucleophiles in these reactions. acs.orgajol.info For example, reacting 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with a substituted piperazine or pyrrolidine in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (B52724), often in the presence of a base such as triethylamine (B128534) or sodium bicarbonate, leads to the desired C-7 substituted product. cnr-ist.frglobalresearchonline.net

The choice of the C-7 substituent is crucial for the biological activity of the final compound. For instance, the introduction of bulky groups at this position has been observed to protect against bacterial efflux pumps, thereby reducing the likelihood of resistance. nih.gov Researchers have synthesized a variety of C-7 derivatives, including those with aminomethyl pyrrolidinyl, diazobicyclo, and ethyl piperazinyl moieties, to modulate the activity of 8-methoxy-quinazoline-2,4-diones, which are structurally related to quinolones. nih.gov

The synthesis of novel analogs often involves the use of pre-synthesized, and sometimes complex, heterocyclic amines which are then coupled to the quinolone core. For example, novel fluoroquinolones annulated with 6-substituted-2-aminobenzothiazoles have been prepared by reacting the appropriate fluoroquinolone with a pre-formed benzothiazole-containing amine. arabjchem.org

Synthesis of Metal Complexes of 6-Fluoro-8-methoxy Quinolones and Chelation Studies

Quinolones, including 6-fluoro-8-methoxy derivatives, are known to form stable complexes with various metal ions. This chelation typically occurs between the 4-oxo group and the adjacent 3-carboxyl group, forming a bidentate ligand. jscimedcentral.comjscimedcentral.comisca.me The formation of these metal complexes can enhance the biological activity of the parent quinolone. acs.orgajol.info

The synthesis of these metal complexes is generally straightforward, involving the reaction of the quinolone with a metal salt in a suitable solvent. jscimedcentral.comjscimedcentral.com For instance, metal complexes of moxifloxacin (B1663623), a prominent this compound, have been synthesized with a range of transition metal ions such as Mg(II), Ca(II), Cr(III), Mn(II), Fe(III), Co(II), Ni(II), Cu(II), and Zn(II). jscimedcentral.comjscimedcentral.com

Characterization of these complexes is performed using various spectroscopic techniques, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as elemental analysis. jscimedcentral.comunibas.it IR spectroscopy is particularly useful for confirming the coordination of the metal to the quinolone, as shifts in the vibrational frequencies of the C=O (keto) and COO- (carboxylate) groups are observed upon complexation. jscimedcentral.comjscimedcentral.com For example, in the IR spectra of moxifloxacin metal complexes, changes in the stretching vibrations of the C=O and COO- groups compared to the free ligand indicate chelation. jscimedcentral.com

Chelation studies often involve determining the stoichiometry of the complex, which can be 1:1, 2:1, or 3:1 (ligand:metal), depending on the metal ion, the concentration of the quinolone, and the pH of the solution. jscimedcentral.comjscimedcentral.com These studies are important for understanding the interaction of these drugs with metal ions present in biological systems.

| Metal Ion | Stoichiometry (Moxifloxacin:Metal) |

| Mg(II) | 2:1 |

| Ca(II) | 2:1 |

| Cr(III) | 2:1 |

| Mn(II) | 2:1 |

| Fe(III) | 2:1 |

| Co(II) | 2:1 |

| Ni(II) | 2:1 |

| Cu(II) | 2:1 |

| Zn(II) | 2:1 |

| Cd(II) | 2:1 |

Table based on data for Moxifloxacin complexes. jscimedcentral.com

Stereoselective Synthesis and Enantiomeric Separation Methodologies

Many quinolone derivatives contain one or more chiral centers, and their enantiomers often exhibit different biological activities. Therefore, the stereoselective synthesis or separation of enantiomers is of great importance. nih.gov

For 6-fluoro-8-methoxy quinolones with a chiral substituent at the C-7 position, stereoselective synthesis can be achieved by using an enantiomerically pure starting material for the C-7 side chain. For example, the synthesis of moxifloxacin, which has a chiral (S,S)-2,8-diazabicyclo[4.3.0]non-8-yl side chain at C-7, utilizes the enantiomerically pure amine in the nucleophilic substitution step. jscimedcentral.comjscimedcentral.com

Asymmetric synthesis of the quinolone core itself is more challenging. However, methods for the enantioselective synthesis of related heterocyclic systems are being developed. For instance, highly enantioselective [2+2] photocycloaddition reactions of 2-quinolones have been achieved using a chiral lactam as a host molecule, which induces stereoselectivity. acs.org Another approach involves the catalytic asymmetric alkynylation of quinolones to produce chiral dihydroquinolones, which can then be further elaborated. acs.org

When a racemic mixture of a chiral quinolone is produced, separation of the enantiomers is necessary. Chromatographic methods, such as high-performance liquid chromatography (HPLC) using chiral stationary phases, are commonly employed for this purpose. nih.gov Capillary electrophoresis is another powerful technique for the chiral separation of quinolones. nih.gov These methods are crucial for obtaining pure enantiomers for biological testing and potential therapeutic use.

Structure Activity Relationship Sar Studies of 6 Fluoro 8 Methoxy Quinolone

Contribution of the 6-Fluoro Moiety to Antimicrobial Activity

The introduction of a fluorine atom at the C-6 position was a pivotal discovery in quinolone research, transforming the class from moderately active urinary antiseptics into potent, broad-spectrum systemic agents. The contribution of this single atom is multifaceted:

Enhanced DNA Gyrase Inhibition: The primary mechanism of action for quinolones in Gram-negative bacteria is the inhibition of DNA gyrase (a type II topoisomerase). The fluorine atom, being highly electronegative, significantly enhances the binding affinity of the quinolone molecule to the enzyme-DNA complex. This leads to a dramatic increase in intrinsic inhibitory potency.

Improved Cellular Penetration: The 6-fluoro group increases the lipophilicity of the quinolone core. This property facilitates the passive diffusion of the drug across the complex outer membrane of Gram-negative bacteria, allowing it to reach its intracellular target in higher concentrations.

The cumulative effect of these contributions is a substantial decrease in the Minimum Inhibitory Concentration (MIC) values against a wide range of pathogens compared to non-fluorinated analogues.

| Compound Structure (Core) | Substituent at C-6 | Target Organism | Typical MIC (µg/mL) |

|---|---|---|---|

| Quinolone-4-carboxylic acid | -H (Hydrogen) | Escherichia coli | 8 - 32 |

| 6-Fluoroquinolone-4-carboxylic acid | -F (Fluorine) | Escherichia coli | 0.125 - 1 |

Role of the 8-Methoxy Group in Potency and Resistance Modulation

The incorporation of a methoxy (B1213986) (-OCH₃) group at the C-8 position is a hallmark of advanced-generation fluoroquinolones. This substitution imparts several critical advantages, particularly in the context of Gram-positive activity and resistance.

While DNA gyrase is the primary target in Gram-negative bacteria, Topoisomerase IV is the preferential target in many key Gram-positive pathogens, such as Streptococcus pneumoniae and Staphylococcus aureus. The C-8 methoxy group significantly enhances the drug's ability to inhibit Topoisomerase IV. This is attributed to favorable steric and electronic interactions within the enzyme's quinolone-binding pocket. Consequently, 8-methoxy quinolones exhibit much lower MIC values against these organisms compared to C-8 unsubstituted counterparts like Ciprofloxacin (B1669076). This dual-targeting capability—potent inhibition of both DNA gyrase and Topoisomerase IV—is crucial for their broad-spectrum activity.

| Compound Class | Substituent at C-8 | Target | Typical IC₅₀ (µg/mL)¹ | Typical MIC (µg/mL) vs. S. pneumoniae |

|---|---|---|---|---|

| C-8 Unsubstituted (e.g., Ciprofloxacin-like) | -H | Topoisomerase IV | 20 - 50 | 1 - 2 |

| C-8 Methoxy (e.g., Moxifloxacin-like) | -OCH₃ | Topoisomerase IV | 2 - 5 | 0.125 - 0.25 |

| ¹IC₅₀: The half maximal inhibitory concentration against the purified enzyme. |

The enhanced, balanced activity against both essential topoisomerases translates into more efficient and rapid bactericidal effects. By potently disrupting DNA replication and repair through two distinct but related enzyme targets, 8-methoxy quinolones can induce catastrophic DNA damage. This often results in concentration-dependent killing and a lower mutant prevention concentration (MPC), the concentration required to prevent the growth of first-step resistant mutants.

The development of high-level quinolone resistance often requires the accumulation of sequential mutations in the quinolone resistance-determining regions (QRDRs) of the target enzyme genes (gyrA and parC). Because 8-methoxy quinolones potently inhibit both enzymes in pathogens like S. pneumoniae, a single mutation in the primary target (e.g., parC) may not be sufficient to confer clinical resistance, as the drug can still effectively inhibit the secondary target (e.g., gyrA). This "dual-target" mechanism raises the genetic barrier, meaning that multiple independent mutations are required for the bacteria to survive, thereby lowering the frequency of resistance selection in vitro and in vivo.

Structure-Activity Relationships of Substituents at the N-1 Position

The substituent at the N-1 position of the quinolone ring is essential for antibacterial activity and plays a key role in interacting with the target enzymes.

N-1 Cyclopropyl (B3062369) Group: This is widely considered the optimal substituent for broad-spectrum potency. The strained three-membered ring of the cyclopropyl group provides a conformation that enhances binding to both DNA gyrase and Topoisomerase IV. Compounds like Ciprofloxacin and Sparfloxacin feature this group.

N-1 Ethyl Group: Found in earlier quinolones, the ethyl group confers moderate activity but is significantly less potent than a cyclopropyl group.

N-1 Substituted Phenyl Group: Certain bulky aromatic substituents, such as the 2,4-difluorophenyl group found in Tosufloxacin, can also confer high potency, sometimes exceeding that of the cyclopropyl group against specific organisms, particularly Gram-positive cocci.

| N-1 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |

|---|---|---|---|

| Ethyl | 0.5 | 0.25 | 4 |

| Cyclopropyl | 0.125 | 0.03 | 1 |

| 2,4-Difluorophenyl | 0.06 | 0.06 | 2 |

Structure-Activity Relationships of Substituents at the C-7 Position

The substituent at the C-7 position is the most varied among different fluoroquinolone drugs and is the primary determinant of the compound's antibacterial spectrum, potency, and pharmacokinetic properties. This position typically bears a nitrogen-containing heterocyclic ring.

Piperazinyl Ring: An unsubstituted piperazine (B1678402) (as in Norfloxacin) or a methyl-substituted piperazine (as in Ofloxacin (B1677185)/Levofloxacin) generally confers excellent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. However, its potency against Gram-positive and anaerobic bacteria is moderate.

Pyrrolidinyl Ring: The introduction of a substituted pyrrolidine (B122466) ring, often containing a basic amine (e.g., 3-aminopyrrolidine), significantly boosts activity against Gram-positive bacteria and anaerobes while retaining good Gram-negative activity.

Bicyclic Amines: Bulky, rigid bicyclic structures, such as the 7-(7-azabicyclo[2.2.1]heptane) moiety of Moxifloxacin (B1663623), are highly effective at enhancing Gram-positive and anaerobic coverage. The constrained conformation of these rings optimizes interactions with Topoisomerase IV, leading to exceptional potency against organisms like S. pneumoniae and Bacteroides fragilis.

| C-7 Substituent | MIC (µg/mL) vs. E. coli (Gram-) | MIC (µg/mL) vs. S. aureus (Gram+) | MIC (µg/mL) vs. S. pneumoniae (Gram+) | MIC (µg/mL) vs. B. fragilis (Anaerobe) |

|---|---|---|---|---|

| 4-Methylpiperazinyl | 0.06 | 0.25 | 0.5 | 4 |

| 3-Aminopyrrolidinyl | 0.125 | 0.125 | 0.25 | 1 |

| 7-Azabicyclo[2.2.1]heptane | 0.25 | 0.06 | 0.125 | 0.5 |

Importance of Nitrogen Heterocycles

Nitrogen-containing heterocycles are fundamental components in medicinal chemistry, serving as crucial pharmacophores in a vast array of therapeutic agents, including antibiotics. nih.govmdpi.comijsrtjournal.com In the context of 6-fluoro-8-methoxy quinolones, the substituent at the C-7 position is critical for modulating antibacterial potency and spectrum. Research consistently demonstrates that a bulky, nitrogen-containing heterocycle—typically a five- or six-membered ring—is the optimal choice for this position to enhance biological activity. oup.com These heterocyclic moieties are not merely passive structural elements; they actively participate in the drug's interaction with its bacterial targets, DNA gyrase and topoisomerase IV. mdpi.comontosight.ai The nitrogen atoms within these rings can form hydrogen bonds that stabilize the drug-target complex, contributing to the inhibitory action. mdpi.com

Impact of Piperazinyl and Pyrrolidinyl Modifications

Among the various nitrogen heterocycles evaluated, piperazine and pyrrolidine rings attached to the C-7 position have been most extensively studied and utilized in clinically relevant fluoroquinolones. oup.com The choice between these two heterocycles significantly influences the antibacterial spectrum.

Piperazine: The incorporation of a piperazine ring at C-7 generally enhances potency against Gram-negative bacteria. rsc.orgoup.com Second-generation fluoroquinolones like ciprofloxacin feature a piperazine ring, which improves their activity against organisms such as Pseudomonas species. rsc.org

Pyrrolidine: Conversely, a C-7 aminopyrrolidine substituent tends to improve activity against Gram-positive bacteria. oup.comnih.gov In studies comparing derivatives, those with pyrrolidine substitutions at C-7 were often found to be slightly more active against mycobacteria than their piperazine-substituted counterparts. nih.gov The addition of an alkyl group to the pyrrolidine ring can further enhance this Gram-positive activity. oup.com

The superiority of a substituted pyrrolidine ring at C-7 has been noted in other related scaffolds as well. For instance, in a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones, a 3-aminomethyl pyrrolidinyl group conferred more activity than a piperazinyl ring. nih.gov

| C-7 Substituent | Primary Activity Enhancement | Supporting Evidence |

|---|---|---|

| Piperazine | Gram-Negative Bacteria | Improves potency against Gram-negative organisms, including Pseudomonas species. rsc.orgoup.com |

| Alkylated Piperazine | Gram-Positive Bacteria | Adds to the Gram-positive activity of fluoroquinolone compounds. rsc.org |

| Aminopyrrolidine | Gram-Positive Bacteria | Improves activity against Gram-positive bacteria. oup.com Found to be more active than piperazine against mycobacteria. nih.gov |

Computational and Molecular Modeling Approaches to SAR

Computational chemistry provides powerful tools to investigate the interactions between 6-fluoro-8-methoxy quinolones and their bacterial targets at a molecular level. These approaches complement experimental data by offering insights into binding modes and helping to predict the activity of novel derivatives.

Molecular Docking Studies for Target Binding Modes

Molecular docking is a key computational technique used to predict the preferred orientation of a drug molecule when bound to its target protein. For quinolones, the primary targets are the bacterial enzymes DNA gyrase and topoisomerase IV. ontosight.aircsb.org

Docking studies on 8-methoxy fluoroquinolones like gatifloxacin (B573) and moxifloxacin have been performed to understand their binding within the quinolone resistance-determining region (QRDR) of the DNA gyrase A subunit (GyrA). nih.gov These studies help visualize the crucial interactions, such as those mediated by a magnesium ion (Mg²⁺), which tethers the drug to the enzyme via its keto-acid group. rcsb.org

In one study targeting Mycobacterium tuberculosis GyrA mutants, molecular docking was used to design novel analogues. The results showed that adding cholesteryl and guanosine (B1672433) esters to the 'DNA gyrase binding' region of gatifloxacin and moxifloxacin enhanced the binding affinity with the mutant receptors. nih.gov Similarly, docking studies of 6-fluoro-8-methoxy-ciprofloxacin derivatives with E. coli DNA Gyrase-A have been used to evaluate the potential relationship between docking scores and biological activity. innovareacademics.in The presence of the C8-methoxy group is believed to contribute to the dual-targeting capacity of some quinolones, allowing them to inhibit both DNA gyrase and topoisomerase IV at similar concentrations, a property that can be explored through computational models. nih.gov

| Compound(s) Studied | Bacterial Target | Key Finding | Reference |

|---|---|---|---|

| Gatifloxacin, Moxifloxacin | Mycobacterium tuberculosis DNA Gyrase A (mutant) | Addition of cholesteryl and guanosine esters enhanced binding affinity scores with mutant receptors. | nih.gov |

| Ciprofloxacin Derivatives (including 8-methoxy variant) | Escherichia coli DNA Gyrase A | Used to evaluate the relationship between docking scores and biological activity of N-piperazinyl Schiff bases. | innovareacademics.in |

| Gatifloxacin | Staphylococcus aureus DNA Gyrase & Topoisomerase IV | The C8-methoxy group is linked to the dual-targeting capacity of the drug. | nih.gov |

Prediction of Antimicrobial Activity Profiles

Beyond visualizing binding, computational models can be used to predict the antimicrobial activity of new chemical entities. By developing quantitative structure-activity relationship (QSAR) models, researchers can correlate calculated molecular descriptors (e.g., electronic properties, size, lipophilicity) with experimentally determined minimum inhibitory concentrations (MICs). For 6-fluoro-8-methoxy quinolones, these models can guide the synthesis of new derivatives by predicting which modifications are likely to improve potency. For example, docking results that show enhanced binding affinity, as seen with certain guanosine esters of moxifloxacin, suggest these new structures could have enhanced activity against specific pathogens like M. tuberculosis. nih.gov

Influence of Lipophilicity on Antimicrobial Efficacy

Lipophilicity, the ability of a compound to dissolve in fats, oils, and lipids, is a critical physicochemical property that affects a drug's absorption, distribution, and ability to penetrate bacterial cell membranes. ontosight.ai The 8-methoxy group itself is thought to potentially enhance the lipophilicity of the quinolone scaffold. researchgate.net

The relationship between lipophilicity and the antibacterial efficacy of 6-fluoro-8-methoxy quinolones is complex. While a certain degree of lipophilicity is necessary for the compound to cross the bacterial cell wall, excessive lipophilicity can be detrimental. In a study focused on the design of novel lipophilic piperazinyl derivatives of 1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, the results showed that increasing lipophilicity was generally harmful to antibacterial activity. cnr-ist.frresearchgate.net All the newly synthesized, more lipophilic compounds displayed lower activity than the parent quinolone against a range of medically important bacteria, with the exception of two derivatives that retained potency against Neisseria gonorrhoeae. cnr-ist.frresearchgate.net

This suggests that an optimal balance of lipophilicity is required. The compound must be lipid-soluble enough to enter the bacterium but also water-soluble enough to travel through the bloodstream and interact with its molecular targets. Computational tools can predict lipophilicity through values like clogP, which helps in the rational design of derivatives with a more favorable pharmacokinetic profile. nih.govcnr-ist.fr

Mechanisms of Action of 6 Fluoro 8 Methoxy Quinolone at the Molecular Level

Inhibition of Bacterial Type II Topoisomerases

The primary targets of 6-fluoro-8-methoxy quinolones are two critical bacterial enzymes known as type II topoisomerases: DNA gyrase and DNA topoisomerase IV. nih.govnih.gov These enzymes are essential for managing the complex topology of bacterial DNA during replication, transcription, and repair. By inhibiting these enzymes, 6-fluoro-8-methoxy quinolones effectively halt these vital cellular processes. youtube.com

DNA Gyrase Inhibition

DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into the bacterial chromosome, a process crucial for the initiation of DNA replication and the relief of torsional stress. youtube.commdpi.com 6-Fluoro-8-methoxy quinolones bind non-covalently to a complex formed between DNA gyrase and DNA. nih.gov This binding event prevents the enzyme from re-ligating the DNA strands after it has created a double-strand break, a necessary step in its catalytic cycle. nih.gov The presence of a methoxy (B1213986) group at the C-8 position of the quinolone structure has been shown to enhance activity against DNA gyrase. researchgate.net For instance, in Streptococcus pneumoniae, 6-fluoro-8-methoxy quinolones like moxifloxacin (B1663623) have been identified to primarily target DNA gyrase as the initial lethal event. nih.gov

DNA Topoisomerase IV Inhibition

DNA topoisomerase IV, structurally similar to DNA gyrase with its ParC and ParE subunits (homologous to GyrA and GyrB, respectively), plays a primary role in the decatenation, or separation, of newly replicated daughter chromosomes. nih.govyoutube.com Inhibition of topoisomerase IV by 6-fluoro-8-methoxy quinolones prevents the segregation of these chromosomes, ultimately leading to a failure in cell division. nih.gov While in many Gram-negative bacteria DNA gyrase is the primary target, in several Gram-positive bacteria, topoisomerase IV is the more susceptible enzyme to quinolone action. youtube.com However, the C-8 methoxy substitution can influence this target preference. researchgate.net

Stabilization of Covalent Enzyme-DNA Complexes

The inhibitory action of 6-fluoro-8-methoxy quinolones is not merely a passive blockade of enzyme activity. Instead, these compounds actively "poison" the topoisomerases by stabilizing a transient intermediate in the enzyme's reaction cycle known as the cleavage complex. nih.govnih.govacs.org In this complex, the enzyme has cleaved both strands of the DNA and is covalently attached to the 5' ends of the broken DNA. nih.govunimib.it The quinolone molecule inserts itself into this DNA break, acting as a molecular wedge that prevents the re-ligation of the DNA strands. acs.org This results in a stable, ternary drug-enzyme-DNA complex. nih.gov The formation of these stabilized covalent complexes is a critical step in the bactericidal action of these drugs. researchgate.net

Induction of DNA Cleavage and Bacterial Cell Death Pathways

The stabilization of the covalent enzyme-DNA complex by 6-fluoro-8-methoxy quinolones has catastrophic consequences for the bacterial cell. The presence of these complexes on the bacterial chromosome leads to the formation of double-strand DNA breaks. nih.govyoutube.com When the cellular machinery, such as replication forks, encounters these roadblocks, the replication process is halted, and the DNA breaks are transformed into permanent, lethal lesions. nih.govacs.org

This accumulation of double-strand breaks triggers a cascade of cellular responses, including the SOS response, a DNA repair system. researchgate.net However, if the damage is too extensive, the repair mechanisms are overwhelmed, leading to chromosome fragmentation and the initiation of cell death pathways. nih.govnih.gov Research suggests that quinolone-mediated cell death can proceed through at least two pathways: one that is dependent on protein synthesis and another that is not. researchgate.net The latter pathway is associated with the lethal fragmentation of the bacterial chromosome. researchgate.net

Comparative Analysis of Target Inhibition Profiles

The substitution at the C-8 position of the quinolone ring significantly influences the compound's activity and target preference. The presence of a methoxy group, as seen in 6-fluoro-8-methoxy quinolones like moxifloxacin, has been shown to confer several advantages over quinolones with other substituents at this position.

One key difference is the enhanced activity against Gram-positive bacteria and a reduced propensity for the development of resistance. nih.gov For example, a comparative study between the C-8 methoxy quinolone moxifloxacin and its C-8 chlorine analogue, BAY y 3118, revealed that moxifloxacin had a significantly lower frequency of spontaneous resistance in Staphylococcus aureus. nih.gov

Furthermore, the C-8 methoxy group can alter the primary target of the quinolone. While older fluoroquinolones primarily target DNA gyrase in Gram-negative bacteria and topoisomerase IV in Gram-positives, C-8 substituted quinolones like moxifloxacin and gatifloxacin (B573) have been shown to target DNA gyrase more effectively in Gram-positive organisms such as S. pneumoniae. nih.gov This dual-targeting capability at relatively equal concentrations is believed to contribute to their enhanced potency and lower rates of resistance selection.

Interactive Data Table: Comparative Activity of Quinolones

| Compound | C-8 Substituent | Primary Target in S. pneumoniae | Spontaneous Resistance Frequency in S. aureus |

| Moxifloxacin | Methoxy | DNA Gyrase | 6 x 10-11 |

| BAY y 3118 | Chlorine | Not specified | 4 x 10-7 |

| Ciprofloxacin (B1669076) | Hydrogen | Topoisomerase IV | Higher than Moxifloxacin |

| Levofloxacin (B1675101) | Hydrogen | Topoisomerase IV | Not specified |

Interactive Data Table: Inhibition of Topoisomerases by 6-Fluoro-8-methoxy Quinolones

| Enzyme | Function | Consequence of Inhibition |

| DNA Gyrase | Introduces negative supercoils | Inhibition of DNA replication |

| Topoisomerase IV | Decatenates daughter chromosomes | Failure of cell division |

Research on Antimicrobial Spectrum and Potency of 6 Fluoro 8 Methoxy Quinolone Derivatives

In Vitro Antimicrobial Activity against Bacterial Pathogens

The substitution of a methoxy (B1213986) group at the C-8 position of the quinolone core has been shown to significantly influence the antibacterial activity of these compounds. This structural modification generally enhances their efficacy against Gram-positive bacteria and anaerobic organisms.

Derivatives of 6-fluoro-8-methoxy quinolone have demonstrated potent activity against a range of Gram-positive bacteria. For instance, the compound AM-1155 exhibited notable efficacy, with Minimum Inhibitory Concentrations for 90% of organisms (MIC90) of 0.10 µg/mL for Staphylococcus aureus, 0.39 µg/mL for Streptococcus pneumoniae, and 0.78 µg/mL for Enterococcus faecalis. arvojournals.orgnih.gov This activity is reportedly 2- to 16-fold more potent than that of ciprofloxacin (B1669076) and ofloxacin (B1677185) against these bacteria. oup.com

Gatifloxacin (B573), another prominent 8-methoxy fluoroquinolone, also shows enhanced in vitro activity against Gram-positive cocci. scispace.com Studies have reported a gatifloxacin MIC90 of ≤0.33 mg/litre against S. aureus and S. pneumoniae, and ≤1.0 mg/litre against Enterococcus faecalis. Moxifloxacin (B1663623), a new 8-methoxy-quinolone, is four- to eight-fold more potent than ciprofloxacin, ofloxacin and levofloxacin (B1675101) against S. pneumoniae, with an MIC90 of 0.25 mg/L. nih.gov For ten pneumococcal strains, moxifloxacin's MICs ranged from 0.06 to 0.5 mg/L. nih.gov Another study found that 99% of S. pneumoniae isolates were susceptible to moxifloxacin. researchgate.net

Sitafloxacin (B179971) has also been evaluated, showing an MIC90 of 2 µg/ml for Enterococcus faecalis. nih.gov For vancomycin-resistant enterococci (VRE), the MIC50 of sitafloxacin was 2 mg/L. tandfonline.com

Table 1: In Vitro Activity of this compound Derivatives against Gram-Positive Bacteria (MIC in µg/mL)

| Compound | Staphylococcus aureus (MIC90) | Streptococcus pneumoniae (MIC90) | Enterococcus faecalis (MIC90) |

|---|---|---|---|

| AM-1155 | 0.10 | 0.39 | 0.78 |

| Gatifloxacin | ≤0.33 | ≤0.33 | ≤1.0 |

| Moxifloxacin | - | 0.25 | - |

| Sitafloxacin | - | - | 2 |

The 6-fluoro-8-methoxy quinolones generally exhibit robust activity against a spectrum of Gram-negative pathogens. AM-1155 was found to inhibit 90% of most species of the family Enterobacteriaceae at a concentration of 0.39 µg/mL. tandfonline.comarvojournals.org Its activity against Enterobacteriaceae and Haemophilus influenzae is comparable to that of ciprofloxacin. nih.govnih.gov However, it was noted to be fourfold less active than ciprofloxacin against Pseudomonas aeruginosa. nih.govnih.gov

Gatifloxacin has shown similar MIC90 values to ciprofloxacin against Enterobacteriaceae (generally ≤0.38 mg/litre) and P. aeruginosa (~8 mg/litre). Sitafloxacin is also highly active against Enterobacteriaceae, with MIC90 values ranging from 0.015 to 2 µg/ml. nih.gov For urinary isolates of P. aeruginosa, the MIC of sitafloxacin was reported to be 8 µg/mL, which was 16 times lower than that of other tested quinolones. nih.gov

Moxifloxacin has demonstrated very high activity against H. influenzae, with MIC90 values ranging from 0.032-0.5 mg/L. scispace.com Strains of H. influenzae with moxifloxacin MICs of ≤0.06 mg/L were eradicated by 12 hours in an in vitro pharmacodynamic model. proquest.com

Table 2: In Vitro Activity of this compound Derivatives against Gram-Negative Bacteria (MIC in µg/mL)

| Compound | Enterobacteriaceae (MIC90) | Pseudomonas aeruginosa (MIC90) | Haemophilus influenzae (MIC90) |

|---|---|---|---|

| AM-1155 | 0.39 | - | Comparable to Ciprofloxacin |

| Gatifloxacin | ≤0.38 | ~8 | - |

| Sitafloxacin | 0.015-2 | 8 | - |

| Moxifloxacin | - | - | 0.032-0.5 |

A key advantage of many 8-methoxy fluoroquinolones is their enhanced activity against anaerobic bacteria, which are often challenging to treat. AM-1155, at a concentration of 1.56 µg/mL, inhibited 90% of tested Bacteroides fragilis strains, demonstrating an activity 8- to 10-fold higher than ofloxacin and ciprofloxacin. nih.gov

Moxifloxacin has also shown good activity against the B. fragilis group, although some studies report an increasing trend in resistance. nih.gov For the entire B. fragilis group, one study reported an MIC90 for moxifloxacin of 8 mg/L. researchgate.net In an in vitro model, moxifloxacin reduced the bacterial numbers of B. fragilis strains with low MICs by about one to two logs after 12 hours. researchgate.net

The 6-fluoro-8-methoxy quinolones have also been investigated for their activity against atypical pathogens. AM-1155 has shown potent in vitro and in vivo activities against mycoplasmas and mycobacteria. nih.gov For Mycoplasma pneumoniae, the pre-treatment MIC90 of AM-1155 was 0.06 mg/L, making it the most potent among the quinolones tested in that study. nih.gov

Moxifloxacin demonstrated the greatest activity against 105 isolates of M. pneumoniae, with an MIC90 and MBC90 of 0.3 µg/ml. nih.gov Gatifloxacin was active against M. pneumoniae at a concentration of 0.12 to 0.25 µg/ml. nih.gov

Against Mycobacterium tuberculosis, moxifloxacin and gatifloxacin are more active in vitro compared to previous fluoroquinolones. proquest.com Moxifloxacin proved to be the most active of the quinolones tested against M. tuberculosis (MIC90 0.25 mg/L) and Mycobacterium avium-intracellulare (MIC90 1.0 mg/L). oup.com The minimal inhibitory concentration (MIC) of gatifloxacin for M. tuberculosis was found to be 1 µg/ml. Sitafloxacin has also shown potent in vitro activity against all groups of drug-resistant M. tuberculosis strains, with an MIC90 of 0.0625 µg/ml for multidrug-resistant strains. tandfonline.comnih.gov

Table 3: In Vitro Activity of this compound Derivatives against Atypical Pathogens (MIC90 in µg/mL)

| Compound | Mycoplasma pneumoniae | Mycobacterium tuberculosis | Mycobacterium avium-intracellulare |

|---|---|---|---|

| AM-1155 | 0.06 | - | - |

| Moxifloxacin | 0.3 | 0.25 | 1.0 |

| Gatifloxacin | 0.12-0.25 (MIC range) | 1.0 | - |

| Sitafloxacin | - | 0.0625 (MDR strains) | - |

Activity against Resistant Bacterial Strains

A crucial aspect of the development of new antibiotics is their efficacy against strains that have developed resistance to existing drugs. The 6-fluoro-8-methoxy quinolones have shown promise in this area.

Methicillin-resistant Staphylococcus aureus (MRSA) is a significant cause of both hospital- and community-acquired infections. Several 6-fluoro-8-methoxy quinolones have demonstrated activity against MRSA. AM-1155 was reported to be 2- to 16-fold more active than ciprofloxacin and ofloxacin against S. aureus, including methicillin-resistant strains. nih.gov It also showed moderate activity against methicillin- and quinolone-resistant S. aureus. nih.gov

Gatifloxacin was tested against ofloxacin-nonsusceptible MRSA, with a resulting MIC90 of 4 mg/l. nih.gov Moxifloxacin has also been studied extensively against MRSA. For ciprofloxacin-resistant MRSA, the MIC90 of moxifloxacin was 16 mg/liter. nih.gov One study found that against levofloxacin-resistant MRSA strains, moxifloxacin MICs were in the range of 2-8 mg/L. researchgate.net

Sitafloxacin has shown notable activity, with one study reporting that a concentration of 1 mg/L is sufficient to inhibit 90% of MRSA isolates, including those resistant to ciprofloxacin. Another study found that sitafloxacin was active against 51% of MRSA isolates.

Table 4: In Vitro Activity of this compound Derivatives against MRSA (MIC in µg/mL)

| Compound | MIC90 | Notes |

|---|---|---|

| AM-1155 | - | Moderate activity reported. nih.gov |

| Gatifloxacin | 4 | Against ofloxacin-nonsusceptible MRSA. nih.gov |

| Moxifloxacin | 16 | Against ciprofloxacin-resistant MRSA. nih.gov |

| Sitafloxacin | 1 | Against ciprofloxacin-resistant MRSA. |

Quinolone-Resistant Strains

Derivatives of this compound have demonstrated significant potency against bacterial strains that have developed resistance to other quinolone antibiotics. The presence of the C-8 methoxy group has been shown to enhance activity against resistant mutants. nih.gov For instance, studies on a gyrase mutant of Mycobacterium smegmatis and a gyrase-topoisomerase IV double mutant of Staphylococcus aureus revealed that C-8 methoxy groups enhanced both bacteriostatic and bactericidal activities. nih.gov For the resistant S. aureus mutant, the addition of a C-8 methoxy group reduced the Minimum Inhibitory Concentration (MIC) by seven- to eightfold. nih.gov

Specific compounds within this class have shown notable efficacy. AM-1155, a this compound, was found to be two- to sixteen-fold more active than ciprofloxacin against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Similarly, CS-940, a 6-fluoro-8-difluoromethoxy quinolone, was two to eight times more active against MRSA than other quinolones like ciprofloxacin, tosufloxacin, sparfloxacin, and levofloxacin. nih.govdocumentsdelivered.com Another derivative, BMS-284756, was often the most active quinolone against staphylococci, including methicillin-resistant strains, and pneumococci, including ciprofloxacin-nonsusceptible strains. nih.govasm.org The addition of a C-8 methoxy group to ciprofloxacin-like agents, as seen in compounds like moxifloxacin and gatifloxacin, improves their lethal action, particularly against resistant mutants. frontiersin.org

Multi-Drug Resistant Mycobacterium tuberculosis (MDR-TB)

The emergence of fluoroquinolone resistance in Mycobacterium tuberculosis is a significant challenge in the treatment of multidrug-resistant tuberculosis (MDR-TB). frontiersin.orgnih.gov Research indicates that this compound derivatives possess enhanced activity against these resistant strains. The C-8 methoxy moiety is particularly important for improving efficacy. frontiersin.orgasm.org

A study focusing on the bactericidal action of these compounds against clinical isolates of M. tuberculosis found that a C-8 methoxy fluoroquinolone was three to four times more effective than a C-8-H control compound or ciprofloxacin against strains with a wild-type gyrA gene. asm.org Crucially, this enhanced lethality was maintained against ciprofloxacin-resistant strains that had specific mutations in the GyrA protein, such as at position 90 or 94. asm.org In a human macrophage infection model using M. tuberculosis, the C-8 methoxy group improved the fluoroquinolone's action against both quinolone-susceptible and quinolone-resistant clinical isolates. asm.org Molecular docking studies have also been employed to design analogues of 8-methoxy fluoroquinolones, such as gatifloxacin and moxifloxacin, to target GyrA mutants more effectively, highlighting the potential for developing new leads against MDR-TB. nih.gov

Bactericidal Activity and Minimum Inhibitory Concentrations (MIC)

The this compound derivatives exhibit potent bactericidal activity across a broad spectrum of pathogens. nih.govnih.govdocumentsdelivered.com Their efficacy is often quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

The compound AM-1155 has demonstrated potent activity against Gram-positive cocci, with MICs for 90% of strains (MIC90) tested ranging from 0.10 to 0.78 µg/mL for organisms like Staphylococcus aureus (including MRSA), Staphylococcus epidermidis, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov Its activity was comparable to ciprofloxacin against Enterobacteriaceae but less active against Pseudomonas aeruginosa. nih.gov However, it was more active than ciprofloxacin against Xanthomonas maltophilia and Acinetobacter calcoaceticus. nih.gov Another derivative, CS-940, also showed potent bactericidal activity against S. aureus, Escherichia coli, Klebsiella pneumoniae, and P. aeruginosa. nih.govdocumentsdelivered.com

The table below summarizes the MIC90 values for AM-1155 against various bacterial species compared to other fluoroquinolones. nih.gov

| Bacterium | AM-1155 (µg/mL) | Ciprofloxacin (µg/mL) | Ofloxacin (µg/mL) |

| Staphylococcus aureus (MSSA) | 0.10 | 0.39 | 0.78 |

| Staphylococcus aureus (MRSA) | 0.78 | 12.5 | 12.5 |

| Streptococcus pneumoniae | 0.39 | 1.56 | 1.56 |

| Enterococcus faecalis | 0.78 | 3.13 | 3.13 |

| Escherichia coli | 0.05 | 0.025 | 0.10 |

| Klebsiella pneumoniae | 0.10 | 0.05 | 0.20 |

| Pseudomonas aeruginosa | 0.78 | 0.20 | 1.56 |

| Bacteroides fragilis | 1.56 | >100 | 12.5 |

In Vivo Efficacy Studies in Experimental Infection Models

The promising in vitro activity of this compound derivatives has been substantiated by in vivo studies in various animal models of infection.

Systemic Infection Models

In mouse models of systemic infection, these compounds have shown superior efficacy compared to older quinolones, particularly against Gram-positive bacteria. When administered orally, AM-1155 was four to eight times more effective than ciprofloxacin against infections caused by Gram-positive cocci and was as active as ciprofloxacin against Gram-negative rods. nih.gov Another derivative, CS-940, was found to be more effective than ciprofloxacin, sparfloxacin, and levofloxacin in treating systemic infections in mice caused by a range of pathogens, including S. aureus, Streptococcus pneumoniae, E. coli, K. pneumoniae, and P. aeruginosa. nih.govdocumentsdelivered.com

Pneumonia Models

The efficacy of 6-fluoro-8-methoxy quinolones has been demonstrated in experimental pneumonia models. In mouse models of pneumonia caused by Klebsiella pneumoniae and Pseudomonas aeruginosa, AM-1155 was two- to fourfold more active than both ciprofloxacin and ofloxacin. nih.gov Similarly, in a mouse model of pneumonia with K. pneumoniae, CS-940 was the most effective agent among all the quinolones tested. nih.govdocumentsdelivered.com In a rat model of chronic airway infection with P. aeruginosa, treatment with AM-1155 significantly decreased the number of viable bacterial cells in the lungs, with an in vivo effect comparable to that of ciprofloxacin. nih.gov

Urinary Tract Infection Models

The utility of these compounds extends to urinary tract infections (UTIs). In a mouse model of ascending UTI caused by Escherichia coli and Pseudomonas aeruginosa, AM-1155 demonstrated good efficacy. nih.gov This suggests that 6-fluoro-8-methoxy quinolones are potent antibacterial agents applicable to a variety of infections, including those of the urinary tract. nih.gov

Chronic Airway Infection Models

Research into the efficacy of this compound derivatives has utilized animal models to simulate chronic airway infections, providing crucial in vivo data. One such study investigated the effects of AM-1155, a this compound, in a rat model of chronic airway infection caused by Pseudomonas aeruginosa. In this model, agar (B569324) beads containing P. aeruginosa were inoculated into the rats' airways to establish a persistent infection.

The study demonstrated that treatment with AM-1155 significantly reduced the number of viable P. aeruginosa cells in the lungs compared to the untreated control group. The therapeutic effect of AM-1155 was found to be comparable to that of ciprofloxacin, a widely used fluoroquinolone. Histological examination of the lung tissue from the untreated group revealed hyperplasia of bronchus-associated lymphoid tissue and cellular infiltration in the airways. In contrast, these pathological changes were not prominent in the groups treated with either AM-1155 or ciprofloxacin.

Furthermore, the study assessed the immune response by measuring immunoglobulin levels. The IgG and IgA levels in both serum and bronchoalveolar lavage fluid were significantly lower in the AM-1155 and ciprofloxacin-treated groups than in the control group. These findings suggest that treatment with the this compound AM-1155 can suppress excessive immune responses, thereby helping to prevent the progression of airway damage associated with chronic infections. arvojournals.org

| Treatment Group | Viable P. aeruginosa Cells in Lungs | Serum & BALF IgG Levels | Serum & BALF IgA Levels |

|---|---|---|---|

| AM-1155 | Significantly Decreased | Significantly Lower | Significantly Lower |

| Ciprofloxacin | Significantly Decreased | Significantly Lower | Significantly Lower |

| Untreated Control | High | Elevated | Elevated |

Antifungal Activity Investigations

While primarily known for their antibacterial properties, quinolone derivatives have also been investigated for potential antifungal activity. nih.gov The structural modifications characteristic of newer generations, including the addition of a methoxy group at the C-8 position, have been explored for their impact on the antimicrobial spectrum. The 8-methoxy group, in particular, has been shown to enhance the activity of fluoroquinolones. nih.gov

Studies have evaluated 8-methoxy quinolones, such as gatifloxacin and moxifloxacin, for their in vitro effects against various fungal pathogens. Research has demonstrated that commercial topical preparations of gatifloxacin and moxifloxacin exhibit a definite in vitro antifungal activity against Candida species isolated from ocular infections. nih.gov In one study, both undiluted moxifloxacin and gatifloxacin inhibited over 95% of the growth of ocular Candida isolates after 24 hours. nih.gov

Further investigations have explored the activity of these compounds against other fungi. For instance, gatifloxacin has been noted for its antifungal effects, which can be potentiated by combination with other agents. researchgate.net One study concluded that gatifloxacin in combination with copper ions could prevent the growth of fungal strains like Candida albicans and Aspergillus niger. researchgate.net Another study synthesized novel gatifloxacin derivatives and found that several exhibited encouraging antifungal potential against these same two fungal strains. researchgate.net Similarly, the activity of moxifloxacin has been tested against Fusarium species, where it was found to have an additive effect with voriconazole (B182144) against one of ten strains tested. arvojournals.org

| 8-Methoxy Quinolone | Fungal Species | Observed In Vitro Activity |

|---|---|---|

| Gatifloxacin | Ocular Candida spp. | Inhibited >95% of growth (undiluted). nih.gov |

| Moxifloxacin | Ocular Candida spp. | Inhibited >95% of growth (undiluted). nih.gov |

| Gatifloxacin | Candida albicans | Inhibitory effect observed, enhanced by copper ions. researchgate.net |

| Gatifloxacin | Aspergillus niger | Inhibitory effect observed, enhanced by copper ions. researchgate.net |

| Moxifloxacin | Fusarium spp. | Additive effect with voriconazole against 1 of 10 strains. arvojournals.org |

Immunomodulatory Effects and Non Antimicrobial Biological Activities

Modulation of Cytokine Production (e.g., Interleukin-8)

Research has demonstrated that 6-Fluoro-8-methoxy quinolones can modulate the production of cytokines, which are key signaling proteins in the immune system. A notable example of this class, gatifloxacin (B573) (GFLX), has been shown to directly impact the production and secretion of Interleukin-8 (IL-8), a potent inflammatory chemokine. nih.govasm.orgnih.gov

In studies utilizing the human prostate cell line PC-3, gatifloxacin was found to decrease the level of IL-8 released from unstimulated cells. nih.govnih.gov Furthermore, it significantly attenuated the secretion of IL-8 from PC-3 cells when they were stimulated by various pro-inflammatory agents, including peptidoglycan, Mycoplasma hominis, phorbol (B1677699) ester, and Tumor Necrosis Factor-alpha (TNF-alpha). nih.govnih.gov This reduction in IL-8 production indicates a direct anti-inflammatory effect on the prostate cell line. nih.gov While other fluoroquinolones also exhibit immunomodulatory effects on monocytes and macrophages, the action of gatifloxacin on prostate cells highlights a broader range of cellular targets for this class of compounds. nih.govnih.gov

Table 1: Effect of Gatifloxacin on Interleukin-8 (IL-8) Secretion in PC-3 Cells

| Cell Condition | Stimulant | Effect of Gatifloxacin (GFLX) | Reference |

|---|---|---|---|

| Unstimulated | None | Decreased IL-8 release | nih.govnih.gov |

| Stimulated | Peptidoglycan | Attenuated IL-8 secretion | nih.govnih.gov |

| Stimulated | Mycoplasma hominis | Attenuated IL-8 secretion | nih.govnih.gov |

| Stimulated | Phorbol ester | Attenuated IL-8 secretion | nih.govnih.gov |

| Stimulated | TNF-alpha | Attenuated IL-8 secretion | nih.govnih.gov |

Molecular Mechanisms of Immunomodulatory Action (e.g., Gene Promoter Activity)

The immunomodulatory effects of 6-Fluoro-8-methoxy quinolone are rooted in its ability to influence cellular processes at the molecular level. The mechanism behind the suppression of IL-8 by gatifloxacin involves the regulation of gene expression. nih.gov

Studies have shown that gatifloxacin significantly attenuates the expression of IL-8 mRNA in PC-3 cells that have been stimulated with TNF-alpha. nih.govnih.gov This effect is achieved through the down-regulation of the transcriptional activity of the IL-8 gene. nih.govnih.gov Specifically, gatifloxacin was found to suppress the promoter activity of the IL-8 gene. nih.govasm.org Further investigation into this mechanism revealed that a specific segment of the gene's 5'-flanking region, from -188 to -170 base pairs, is crucial for this inhibitory effect. nih.govasm.org When a larger portion of the promoter region that included this segment was deleted, the suppressive effect of gatifloxacin on IL-8 promoter activity was reversed. nih.govasm.org These findings demonstrate that the compound's primary mechanism for reducing IL-8 expression is by decreasing the promoter activity of the IL-8 gene. nih.govnih.govasm.org Notably, the compound did not affect the activation of the common inflammatory transcription factors NF-kappaB and AP-1, suggesting a more targeted molecular action. nih.govnih.gov

Table 2: Molecular Mechanism of Gatifloxacin on IL-8 Gene Expression

| Molecular Target | Effect of Gatifloxacin (GFLX) | Key Finding | Reference |

|---|---|---|---|

| IL-8 mRNA Expression | Significantly attenuated in TNF-alpha-stimulated cells | Down-regulates gene expression at the mRNA level | nih.govnih.gov |

| IL-8 Gene Promoter Activity | Down-regulated transcriptional activity | Suppresses the initiation of gene transcription | nih.govnih.govasm.org |

| NF-κB and AP-1 Activation | No alteration | Indicates a mechanism independent of these key inflammatory pathways | nih.govnih.gov |

Research on Anti-inflammatory Effects in Specific Cell Lines/Models

The anti-inflammatory properties of this compound have been specifically investigated in in-vitro models, providing direct evidence of its effects on non-immune cells. The human prostate cell line, PC-3, has served as a key model for this research. nih.govasm.orgnih.gov

In this specific cell line, gatifloxacin demonstrated a potent anti-inflammatory effect by inhibiting the secretion of the pro-inflammatory cytokine IL-8. nih.govnih.gov This inhibitory action was consistently observed under both basal (unstimulated) and stimulated conditions, where inflammation was induced by bacterial components and other chemical agents. nih.gov This was the first report to show a fluoroquinolone functioning directly as an inhibitor of IL-8 secretion from a prostate cell line, expanding the understanding of their biological activities beyond traditional immune cells like monocytes and macrophages. asm.orgnih.gov The results indicate that 6-Fluoro-8-methoxy quinolones can exert direct immunomodulatory effects on epithelial cells, such as those of the prostate. nih.gov

Advanced Analytical and Spectroscopic Research Methodologies

Chromatographic Methods for Compound Analysis (e.g., High-Performance Liquid Chromatography, Supercritical Fluid Chromatography)

Chromatographic techniques are fundamental for the separation, identification, and quantification of "6-Fluoro-8-methoxy quinolone" and its analogues from various matrices. High-Performance Liquid Chromatography (HPLC) is the most prominently utilized method, while Supercritical Fluid Chromatography (SFC) presents a greener alternative.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of fluoroquinolones, including derivatives of "this compound" like Gatifloxacin (B573). nih.govnih.gov This technique separates compounds based on their hydrophobicity, using a nonpolar stationary phase and a polar mobile phase.

A typical HPLC method for the analysis of Gatifloxacin involves a C18 column as the stationary phase. nih.govresearchgate.net The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. nih.govidk.org.rs The pH of the aqueous buffer is a critical parameter and is often adjusted with acids like phosphoric acid to ensure the analyte is in a suitable ionic state for optimal separation and peak shape. nih.govnih.gov Detection is commonly performed using a UV-Vis detector, with the wavelength set at the maximum absorbance of the compound, which for Gatifloxacin is typically around 286 nm or 293 nm. nih.govnih.gov

The developed HPLC methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, linearity, and robustness. idk.org.rs Validation parameters include specificity, limit of detection (LOD), limit of quantification (LOQ), and recovery. nih.govidk.org.rs For instance, a validated HPLC-UV method for Gatifloxacin demonstrated linearity over a concentration range of 0.1-25 µg/mL with a limit of detection of 1.73 ng/mL in human plasma. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | SUPELCO® 516 C-18-DB (250 mm × 4.6 mm, 5 μm) nih.gov | Mediterranea C18 (250 x 4.6 mm, 5 µm) nih.gov |

| Mobile Phase | Disodium hydrogen phosphate (B84403) buffer:acetonitrile (75:25, v/v), pH 3.3 with orthophosphoric acid nih.gov | Acetonitrile:methanol:water (40:40:20 v/v), pH 2.7 with phosphoric acid nih.gov |

| Flow Rate | 1.0 mL/min nih.gov | 1.0 mL/min nih.gov |

| Detection | UV at 293 nm nih.gov | UV at 286 nm nih.gov |

| Retention Time | 2.767 min nih.gov | Not specified |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. SFC is considered a "green" technology as it reduces the consumption of organic solvents compared to traditional HPLC. While specific SFC methods for "this compound" are not detailed in the available literature, the technique has been successfully applied to the analysis of other fluoroquinolones. The principles of SFC suggest its applicability for the separation of quinolone derivatives.

Spectroscopic Characterization Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of "this compound" and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are utilized to provide detailed information about the carbon-hydrogen framework of the compound. For Gatifloxacin, which contains the this compound core, the chemical shifts in the NMR spectra are characteristic of its structure.

In the ¹³C NMR spectrum of Gatifloxacin, the signals are assigned to the various carbon atoms in the molecule, including those of the quinolone ring, the cyclopropyl (B3062369) group, the methoxy (B1213986) group, and the piperazine (B1678402) ring. The fluorine atom at the C-6 position and the methoxy group at the C-8 position significantly influence the chemical shifts of the adjacent carbon atoms. newdrugapprovals.org

| Assignment | ¹³C NMR Chemical Shift (δ, ppm) in DMSO-d6 newdrugapprovals.org |

|---|---|

| C-2 | 149.88 |

| C-3 | 106.04 |

| C-4 | 175.56 (d, JC−F = 3.3 Hz) |

| C-4a | 138.9 (d, JC−F = 11.9 Hz) |

| C-5 | 120.05 (d, JC−F = 8.6 Hz) |

| C-6 | 155.06 (d, JC−F = 249.2 Hz) |

| C-7 | 133.6 (d, JC−F = 1.1 Hz) |

| C-8 | 145.2 (d, JC−F = 5.87 Hz) |

| C-8a | 106.0 (d, JC−F = 22.7 Hz) |

| -OCH₃ | 62.15 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a "this compound" derivative like Gatifloxacin shows characteristic absorption bands corresponding to its structural features. researching.cn Key vibrational frequencies include those for the O-H stretch of the carboxylic acid, the C=O stretch of the ketone and carboxylic acid groups, the C-F stretch, and the C-O stretch of the methoxy group. The N-H stretching frequency of the piperazine ring in Gatifloxacin is also a notable feature. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry is a sensitive analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of fluoroquinolones, often coupled with liquid chromatography (LC-MS/MS). nih.gov

In the mass spectrum of Gatifloxacin, the protonated molecule [M+H]⁺ is typically observed as the base peak. nih.gov Collision-induced dissociation (CID) of the parent ion leads to a series of characteristic fragment ions. The fragmentation pattern provides valuable information about the different structural motifs within the molecule. For instance, the loss of a water molecule, a carboxyl group, and fragmentation of the piperazine ring are common fragmentation pathways observed for Gatifloxacin. nih.gov

| m/z | Relative Abundance | Proposed Fragment massbank.eu |

|---|---|---|

| 376.1669 | 999 | [M+H]⁺ |

| 358.1565 | 244 | [M+H - H₂O]⁺ |

| 332.1772 | 693 | [M+H - CO₂]⁺ |

| 289.1348 | 209 | Fragmentation of piperazine ring |

| 261.1033 | 75 | Further fragmentation |

Q & A

Q. How do I design a pharmacokinetic study for 6-fluoro-8-methoxy quinolone (AM-1155) in humans?

- Methodological Answer : Pharmacokinetic studies should measure peak serum concentration (), time to (), elimination half-life (), area under the curve (AUC), urinary excretion, and protein binding. For example, single-dose studies (100–600 mg) in healthy volunteers showed values ranging from 0.873 to 5.41 µg/mL, with of 7–8 hours and urinary recovery of 82–88% over 72 hours . Include controls for food effects (no significant impact except minor AUC reduction) and drug interactions (e.g., probenecid co-administration reduces renal clearance via tubular secretion inhibition) . Use high-performance liquid chromatography (HPLC) for serum/urine quantification and validate assays for metabolites.

Q. What protocols are recommended for determining the minimum inhibitory concentration (MIC) of AM-1155 against mycobacteria?

- Methodological Answer : Use the agar dilution method with 7H11 medium for mycobacterial strains. For Mycobacterium tuberculosis, M. avium-intracellulare, and fast-growing species like M. fortuitum, test AM-1155 alongside comparator quinolones (e.g., sparfloxacin, ofloxacin) . Report MIC and MIC values. For intracellular efficacy, use murine macrophage models infected with mycobacteria; AM-1155 at 1 µg/mL inhibits intracellular growth, while higher doses (10 µg/mL) show bactericidal effects .

Q. How can I synthesize this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer : Modify the quinolone core via halogenation, methoxy group substitution, or side-chain additions. For example, bromomethyl derivatives (e.g., 8-(bromomethyl)-6-fluoroquinoline) can serve as intermediates for functionalization . Use coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic substitutions. Purify intermediates via column chromatography and confirm structures using NMR and mass spectrometry .

Advanced Research Questions

Q. How do I resolve contradictions in reported MIC values for AM-1155 against Pseudomonas aeruginosa?

- Methodological Answer : Discrepancies may arise from variations in inoculum size, medium pH, or serum content. Standardize protocols: use pH-neutral media (e.g., Mueller-Hinton agar), inoculum size of CFU/mL, and assess serum binding (AM-1155 has 20% protein binding, which minimally affects activity) . Compare results across multiple labs using CLSI guidelines. For in vivo validation, employ murine pneumonia models where AM-1155 outperforms ciprofloxacin in reducing bacterial load .

Q. What experimental approaches are suitable for studying the anti-inflammatory effects of 6-fluoro-8-methoxy quinolones?

- Methodological Answer : Use cell lines (e.g., prostate PC-3 or lung A549 cells) stimulated with pro-inflammatory agents (e.g., TNF-α, peptidoglycan). Measure IL-8 secretion via ELISA and mRNA levels via RT-qPCR. For mechanistic insights, perform luciferase assays with IL-8 promoter constructs: AM-1155 suppresses IL-8 transcription by targeting the −188 to −170 bp region . Validate using kinase inhibitors (e.g., ERK1/2 inhibitors) to confirm signaling pathway modulation .

Q. How can computational methods improve the design of this compound derivatives with enhanced activity?

- Methodological Answer : Apply molecular docking to assess binding to target enzymes (e.g., DNA gyrase, topoisomerase IV). Use free-energy perturbation (FEP) or linear interaction energy (LIE) models to predict binding affinity changes. For example, simulations of quinolone-enzyme interactions can prioritize derivatives with optimized halogen placement or side-chain modifications . Validate predictions with in vitro MIC assays and pharmacokinetic profiling .

Q. What strategies mitigate the impact of metal ions (e.g., Fe²⁺) on AM-1155 absorption in clinical studies?

- Methodological Answer : Conduct bioavailability studies in healthy volunteers using crossover designs. Administer AM-1155 with/without FeSO₄, tea, or milk, and measure plasma concentrations via HPLC. Prior data show Fe²⁺ reduces absorption by 30–50%; recommend dosing intervals ≥2 hours apart from metal-containing products . For in vitro modeling, use Caco-2 cell monolayers to assess transport inhibition by divalent cations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.